molecular formula C15H15NO2S B378254 1-tosylindoline

1-tosylindoline

Cat. No.: B378254
M. Wt: 273.4g/mol
InChI Key: XRAGAKWEPOMNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tosylindoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indoline core substituted with a sulfonyl group attached to a 4-methylphenyl ring. This structural motif imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-tosylindoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-tosylindoline undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfinyl or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline core, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups at specific positions on the indoline core.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: Indole derivatives, including 1-tosylindoline, have shown promise as bioactive molecules with potential antiviral, anticancer, and antimicrobial properties. Research has focused on understanding their interactions with biological targets and pathways.

    Medicine: The compound’s potential therapeutic applications are being explored in the development of new drugs for the treatment of various diseases. Its ability to modulate specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound is used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-tosylindoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity. The indoline core may also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-tosylindoline can be compared with other indole derivatives to highlight its uniqueness:

    Similar Compounds: Examples of similar compounds include 1-[(4-Chlorophenyl)sulfonyl]indoline, 1-[(4-Methoxyphenyl)sulfonyl]indoline, and 1-[(4-Nitrophenyl)sulfonyl]indoline. These compounds share the indoline core and sulfonyl group but differ in the substituents on the phenyl ring.

    Uniqueness: The presence of the 4-methyl group in this compound imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a unique and valuable compound for research and applications.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H15NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3

InChI Key

XRAGAKWEPOMNPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.